molecular formula C23H24N2O2 B2622467 (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile CAS No. 1396891-67-0

(E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile

Cat. No.: B2622467
CAS No.: 1396891-67-0
M. Wt: 360.457
InChI Key: JONNIOCSWROKHB-ZHACJKMWSA-N
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Description

(E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic compound that features a piperidine ring substituted with a cinnamoyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cinnamoyl Group: The cinnamoyl group is introduced via a condensation reaction between cinnamic acid or its derivatives and the piperidine ring.

    Attachment of the Benzonitrile Moiety: The benzonitrile group is attached through a nucleophilic substitution reaction, often involving a benzonitrile derivative and a suitable leaving group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are often utilized in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound may exhibit pharmacological activity, making it a candidate for drug development. Its interactions with biological targets could lead to the discovery of new therapeutic agents.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism by which (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(((1-benzoylpiperidin-4-yl)methoxy)methyl)benzonitrile: Similar structure but with a benzoyl group instead of a cinnamoyl group.

    (E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzamide: Similar structure but with a benzamide group instead of a benzonitrile group.

Uniqueness

(E)-4-(((1-cinnamoylpiperidin-4-yl)methoxy)methyl)benzonitrile is unique due to the presence of both the cinnamoyl and benzonitrile groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-[[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c24-16-20-6-8-21(9-7-20)17-27-18-22-12-14-25(15-13-22)23(26)11-10-19-4-2-1-3-5-19/h1-11,22H,12-15,17-18H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONNIOCSWROKHB-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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